molecular formula C16H20N4O3 B2710475 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide CAS No. 2034409-01-1

2-(3,5-dimethylisoxazol-4-yl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide

Cat. No. B2710475
M. Wt: 316.361
InChI Key: MOHVRWOXHJSWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3,5-dimethylisoxazol-4-yl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide” has a CAS number of 2034409-01-112. It has a molecular formula of C16H20N4O3 and a molecular weight of 316.36112. This product is intended for research use only and is not suitable for human or veterinary use12.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

No detailed molecular structure analysis was found for this compound.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the sources I found.


Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Anti-inflammatory Agents : A study focused on synthesizing novel acetamide derivatives to evaluate their anti-inflammatory activity. This research demonstrates the potential of acetamide derivatives in developing new anti-inflammatory drugs, highlighting the versatility of acetamide frameworks in medicinal chemistry (Nikalje, Hirani, & Nawle, 2015).

Antimicrobial Activity : Research into the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, using certain starting materials, showcased these compounds' antimicrobial properties. This indicates the role of acetamide derivatives in combating microbial infections, offering insights into their application in developing new antimicrobial agents (Hossan et al., 2012).

Chemical Synthesis and Mechanistic Insights

Silylation and Heterocycles Formation : The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes led to the formation of silaheterocyclic compounds. This research not only broadens the scope of synthesizing heterocyclic compounds but also provides a deeper understanding of their structural and chemical properties (Lazareva et al., 2017).

Henry Reaction and Enantioselectivity : The application of bisoxazolidine ligands in the Henry reaction, catalyzed by copper(I), demonstrates the synthesis of nitroaldol products with high yields and enantiomeric excesses. This showcases the utility of acetamide derivatives in asymmetric synthesis, contributing to the development of chiral drugs and compounds (Spangler & Wolf, 2009).

Structural Studies and Chemical Properties

Molecular Structure Analysis : The molecular structure of caroxazone, a monoamine oxidase inhibitor with an acetamide moiety, provides insight into the structural basis of its biological activity. Understanding the conformation and electronic delocalization within acetamide-containing compounds can inform the design of more effective MAO inhibitors (Wouters, Evrard, & Durant, 1994).

Safety And Hazards

This compound is not intended for human or veterinary use, indicating that it may pose safety risks if not handled properly12.


Future Directions

No specific future directions or applications were found for this compound.


Please note that this is a very specific compound and detailed information might not be readily available. For more comprehensive information, you might want to consider reaching out to chemical suppliers or research institutions that work with this compound. They might be able to provide more detailed and specific information.


properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-9-13(10(2)23-19-9)8-15(21)17-12-4-5-14-11(6-12)7-16(22)20(3)18-14/h7,12H,4-6,8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHVRWOXHJSWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCC3=NN(C(=O)C=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide

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